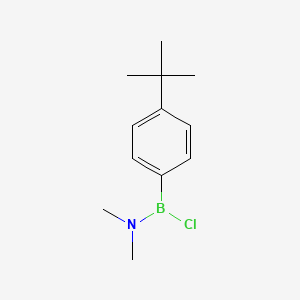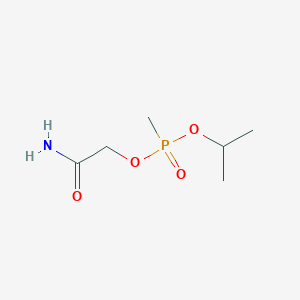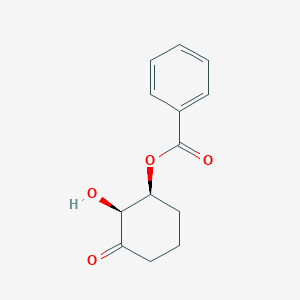![molecular formula C18H16ClNO2 B14583750 1-[(4-Chlorophenyl)methyl]-7-methoxy-4-methylquinolin-2(1H)-one CAS No. 61297-87-8](/img/structure/B14583750.png)
1-[(4-Chlorophenyl)methyl]-7-methoxy-4-methylquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-Chlorophenyl)methyl]-7-methoxy-4-methylquinolin-2(1H)-one is a synthetic organic compound characterized by its quinoline core structure. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chlorophenyl)methyl]-7-methoxy-4-methylquinolin-2(1H)-one typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Doebner-Miller reaction.
Introduction of Substituents: The 4-chlorophenylmethyl group and the methoxy group are introduced through nucleophilic substitution reactions. Common reagents include chloromethyl ethers and methoxy reagents.
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
化学反应分析
Types of Reactions: 1-[(4-Chlorophenyl)methyl]-7-methoxy-4-methylquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various quinoline derivatives with modified functional groups, enhancing their biological and chemical properties.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 1-[(4-Chlorophenyl)methyl]-7-methoxy-4-methylquinolin-2(1H)-one involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, and DNA, disrupting cellular processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
相似化合物的比较
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinacrine: Another antimalarial with structural similarities.
Uniqueness: 1-[(4-Chlorophenyl)methyl]-7-methoxy-4-methylquinolin-2(1H)-one is unique due to its specific substituents, which confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
属性
CAS 编号 |
61297-87-8 |
|---|---|
分子式 |
C18H16ClNO2 |
分子量 |
313.8 g/mol |
IUPAC 名称 |
1-[(4-chlorophenyl)methyl]-7-methoxy-4-methylquinolin-2-one |
InChI |
InChI=1S/C18H16ClNO2/c1-12-9-18(21)20(11-13-3-5-14(19)6-4-13)17-10-15(22-2)7-8-16(12)17/h3-10H,11H2,1-2H3 |
InChI 键 |
CZLUSSDHIYKXGD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)N(C2=C1C=CC(=C2)OC)CC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(1R)-Bicyclo[3.2.1]oct-2-ene](/img/structure/B14583694.png)

![1-(Iodomethyl)bicyclo[2.2.1]heptane](/img/structure/B14583702.png)



![3-[amino(methyl)amino]-4H-1,2,4-triazin-5-one](/img/structure/B14583732.png)
![Acetic acid, [(1,4,5,6-tetrahydro-4,6-diphenyl-1,3,5-triazin-2-yl)thio]-](/img/structure/B14583737.png)


